Product packaging for Ocellatin-V2(Cat. No.:)

Ocellatin-V2

Cat. No.: B1578483
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ocellatin-V2 is a synthetic 25-amino acid peptide (sequence: GVLDILKGAGKDLLAHALSKISEKV) originally isolated from the skin secretion of the smooth-skinned ditch frog, Leptodactylus validus . This peptide is a member of the ocellatin family, which are antimicrobial peptides (AMPs) found exclusively in frogs of the Leptodactylidae family . While it is categorized as an antimicrobial peptide, studies have shown that this compound itself exhibits very low antimicrobial potency (MIC >200 µM) against standard strains of E. coli and S. aureus . This weak activity is potentially a consequence of its reduced cationicity and lack of amphipathicity compared to other more potent members of the ocellatin family . Despite its weak direct antimicrobial action, research into related ocellatin peptides has revealed other valuable research avenues. Newly discovered ocellatins have shown activity against multidrug-resistant bacteria, particularly Gram-negative strains like Acinetobacter baumannii and E. coli . Furthermore, other ocellatin variants have demonstrated significant anti-inflammatory and antioxidant properties in scientific models, such as mitigating LPS-induced ROS formation and NF-kB activation in microglia and hippocampal neurons, suggesting potential neuromodulatory applications worthy of further investigation . As such, this compound serves as an important reference compound for researchers studying the structure-activity relationships within the ocellatin family, helping to elucidate how specific physical-chemical properties influence biological function. This product is provided as a lyophilized powder with a high purity level (>97%) and is intended for research use only in laboratory studies. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

GVLDILKGAGKDLLAHALSKISEKV

Origin of Product

United States

Biosynthetic Pathways and Genetic Foundations of Ocellatin V2

Precursor Peptide Identification and Gene Cloning

The discovery and characterization of ocellatin peptides, including Ocellatin-V2, have been significantly advanced by molecular biology techniques. nih.gov These methods allow researchers to move from the secreted peptide back to its genetic blueprint, revealing the entire precursor structure.

The primary method for identifying the genetic basis of ocellatins is through the cloning and sequencing of their complementary DNA (cDNA). nih.govdoaj.org The process begins with the extraction of total RNA from the skin secretions of the host frog, in this case, Leptodactylus validus. imrpress.com This RNA pool contains the messenger RNA (mRNA) transcripts that encode for various peptides.

Using reverse transcriptase, a cDNA library is synthesized from these mRNA templates. Specific cDNAs encoding the ocellatin precursors are then amplified using the Polymerase Chain Reaction (PCR). researchgate.net The amplified DNA fragments are subsequently inserted into cloning vectors, such as the pGEM-T Easy vector, and introduced into a host bacterium like E. coli for replication. researchgate.net After sufficient amplification, the plasmids containing the target DNA are isolated and sequenced using methods like the dideoxy chain-termination technique. researchgate.netresearchgate.net This provides the complete nucleotide sequence, which can then be translated to deduce the full amino acid sequence of the precursor peptide. conicet.gov.arnih.gov

Analysis of the deduced amino acid sequences from cDNA cloning reveals that ocellatins are synthesized as a precursor molecule, or prepro-peptide, with a conserved tripartite structure. researchgate.netconicet.gov.ar This structure is a hallmark of many amphibian antimicrobial peptides and consists of three distinct domains. nih.govresearchgate.net

Signal Peptide: This is the N-terminal region of the precursor, typically comprising 21-22 amino acid residues. researchgate.netconicet.gov.ar It is highly conserved and acts as a signal for directing the nascent peptide to the endoplasmic reticulum for secretion. conicet.gov.ar This domain characteristically ends with a cysteine residue. researchgate.netconicet.gov.ar

Acidic Region: Following the signal peptide is an acidic domain of about 19-22 amino acids. researchgate.net This region is more variable among different ocellatins and often contains negatively charged (acidic) amino acid residues. nih.govresearchgate.net It is terminated by a classic Lys-Arg processing signal, which is recognized by enzymes that cleave the precursor. researchgate.net

Mature Peptide: This is the C-terminal domain that, after cleavage and further modification, becomes the final, active this compound peptide. nih.govresearchgate.net

Precursor DomainKey CharacteristicsPrimary Function
Signal PeptideHighly conserved N-terminal sequence of ~22 amino acids. conicet.gov.arDirects the prepro-peptide into the secretory pathway. conicet.gov.ar
Acidic RegionVariable sequence of ~19 amino acids rich in acidic residues, ending in a Lys-Arg motif. researchgate.netconicet.gov.arPlays a role in proper folding and processing; the dibasic motif is a cleavage signal. conicet.gov.ar
Mature PeptideC-terminal sequence that becomes the final active peptide. nih.govConstitutes the biologically active antimicrobial peptide (e.g., this compound).

cDNA Cloning and Sequencing Techniques

Post-Translational Modifications and Amidation Significance

Following the cleavage of the precursor peptide at the processing site, the mature peptide undergoes crucial post-translational modifications (PTMs). mdpi.com For this compound and most other ocellatins, the most significant PTM is C-terminal amidation. nih.govembrapa.br This chemical modification involves the enzymatic conversion of the C-terminal carboxyl group into an amide group (-NH2). biointerfaceresearch.com

The signal for this modification is a glycine (B1666218) residue located at the C-terminus of the mature peptide sequence within the precursor. nih.govresearchgate.net This glycine is enzymatically converted to a terminal amide. C-terminal amidation is a widespread feature among AMPs and is critical for their biological function for several reasons: researchgate.netresearchgate.net

Enhanced Stability: The amide group protects the peptide from degradation by carboxypeptidases, enzymes that cleave proteins from the C-terminus, thus increasing the peptide's half-life in a biological environment. biointerfaceresearch.com

Stabilization of Helical Structure: The amidation helps to stabilize the α-helical conformation of the peptide, which is often essential for its ability to insert into and disrupt microbial membranes. biointerfaceresearch.com

Evolutionary and Phylogenetic Relationships within the Ocellatin Family

The ocellatin peptides are found exclusively within frogs of the Leptodactylus genus, and their sequence variations reflect the evolutionary history of these species. nih.govbiointerfaceresearch.com Phylogenetic analyses based on the amino acid sequences of known ocellatins, including this compound, demonstrate that they arose from a common ancestral gene that underwent multiple duplication and divergence events. embrapa.br

The evolutionary relationships among the peptides often mirror the phylogenetic relationships of the frog species from which they were isolated. nih.gov Peptides from closely related species, such as this compound from L. validus and ocellatins from L. ocellatus (now L. latrans), often cluster together in phylogenetic trees. conicet.gov.arnih.gov For example, this compound shows a high degree of sequence homology (72% identity) with Ocellatin-PT1 from L. pustulatus, suggesting a close evolutionary link. conicet.gov.ar This indicates that the diversification of the ocellatin family is tightly linked to the speciation events within the Leptodactylus genus. nih.gov

PeptideOrigin SpeciesAmino Acid Sequence
This compoundL. validusG V L D I L K G A G K D L L A H A L S K I S E K V
Ocellatin-1L. latransG V V D I L K G A G K D L L A H L V G K I S E K V
Ocellatin-PT1L. pustulatusG F L D I L K D A G K D L L A H A V G K I S E K V
Table comparing the amino acid sequences of this compound and related peptides. Differences are highlighted to show evolutionary divergence. Data sourced from nih.govconicet.gov.ar.

Mechanistic Investigations of Ocellatin V2 Action at the Molecular and Cellular Level

Interactions with Biological Membranes

The primary mode of action for ocellatin peptides involves direct interaction with the cell membrane of target organisms. researchgate.netfrontiersin.org This interaction is governed by a combination of electrostatic and hydrophobic forces, leading to membrane disruption and subsequent cell death. biointerfaceresearch.comfrontiersin.org The peptide's physical and chemical properties, including its net positive charge, hydrophobicity, and the spatial arrangement of its residues (amphipathicity), are key determinants of its efficacy. biointerfaceresearch.com

The antimicrobial activity of ocellatins is strongly correlated with their ability to permeabilize and disrupt biological membranes. nih.govscielo.br Upon initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, the peptides accumulate on the membrane surface. frontiersin.orgresearchgate.net At a sufficient concentration, they can induce membrane damage through several proposed mechanisms, including the formation of pores. researchgate.netfrontiersin.org

Dye release assays using calcein-loaded phospholipid vesicles have provided direct evidence of pore formation by ocellatins. nih.govscielo.br Studies on ocellatin-F1, for example, demonstrated a significant capacity to disrupt bilayer integrity, which was stronger than that of related peptides ocellatin-LB1 and ocellatin-LB2, correlating directly with its higher antimicrobial potency. nih.govscielo.br The models often used to describe this process for α-helical AMPs include the "barrel-stave" model, where peptides assemble to form a pore with a central lumen, and the "toroidal" model, where the peptides and lipid head groups bend inward to create a pore. biointerfaceresearch.com While the precise model for Ocellatin-V2 has not been determined, the ability of related ocellatins to form pores is a well-established aspect of their mechanism. nih.govmdpi.com

The initial contact between ocellatin peptides and a target membrane is predominantly driven by electrostatic interactions. researchgate.netfrontiersin.org As cationic peptides, ocellatins are attracted to the anionic surfaces of microbial membranes. biointerfaceresearch.comfrontiersin.org Following this initial attraction, hydrophobic interactions between the nonpolar residues of the peptide and the lipid acyl chains of the membrane become significant, facilitating the peptide's insertion into the bilayer. frontiersin.org

Studies using model membrane systems, such as phospholipid vesicles, have been crucial in characterizing these interactions. Biophysical techniques like circular dichroism (CD) spectroscopy show that ocellatins, which may be unstructured in aqueous solutions, adopt a pronounced α-helical conformation in the presence of membrane-mimicking environments like TFE-H2O solutions or phospholipid vesicles. nih.govconicet.gov.ar This conformational change is critical for their membrane-disrupting activity. conicet.gov.ar For example, ocellatins-LB1, -LB2, and -F1 acquire high helical contents (approaching 90%) in the presence of phospholipid vesicles. nih.gov Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have also been used to quantify the binding kinetics and thermodynamics of these interactions, providing detailed insights into the affinity of ocellatins for different membrane compositions. nih.gov

The membrane affinity and subsequent biological activity of ocellatins are finely tuned by three key physicochemical properties: cationicity, hydrophobicity, and amphipathicity. biointerfaceresearch.com

Cationicity : The net positive charge of the peptide is crucial for the initial electrostatic attraction to negatively charged bacterial membranes. biointerfaceresearch.comfrontiersin.org Research on ocellatin analogues has shown that increasing the net positive charge, for instance by replacing acidic residues with basic ones like lysine, can enhance antibacterial activity. nih.gov This charge-based selectivity also helps the peptides to preferentially target microbial cells over the zwitterionic membranes of eukaryotic cells, such as human red blood cells. biointerfaceresearch.com

Hydrophobicity : The proportion of nonpolar residues determines the peptide's ability to insert into and partition within the hydrophobic core of the lipid bilayer. frontiersin.orgubc.ca An optimal level of hydrophobicity is required; too little may prevent effective membrane penetration, while too much can lead to non-specific interactions and cytotoxicity against host cells. biointerfaceresearch.comfrontiersin.org

Amphipathicity : This property refers to the spatial separation of hydrophobic and hydrophilic residues on opposite faces of the α-helix. biointerfaceresearch.com A high amphipathic moment is essential for membrane permeabilization, as it allows the peptide to interact simultaneously with the polar lipid headgroups and the nonpolar acyl chains, disrupting the bilayer structure and facilitating pore formation. biointerfaceresearch.comfrontiersin.org Computational analyses of ocellatin-1, a related peptide, highlighted the importance of its hydrophobic moment in predicting its membrane permeability. researchgate.net

Table 1: Physicochemical Properties of Selected Ocellatin Peptides This table is generated based on available data for representative ocellatins to illustrate the properties discussed. Specific experimental values for this compound are not widely reported.

PeptideSequenceNet Charge (Theoretical)Key Features/Homology
This compoundGLLDFVKGVGKDIFAQLIKEI-NH2+3Identified in L. validus. conicet.gov.ar
Ocellatin-PT4GLLDFVTGVGKDIFAQLIKQI-NH2+372% sequence homology with this compound. conicet.gov.ar
Ocellatin-F1GVLDILKNAAKNILAHAAEQINKL-NH2+2High pore-forming capacity. nih.govscielo.br
Ocellatin-1GVVDILKGAGKDLLAHLVGKISEKV-CONH2+4Demonstrates high membrane permeable efficacy in computational studies. researchgate.netresearchgate.net

Electrostatic and Hydrophobic Interactions with Model Membrane Systems

Subcellular and Molecular Target Engagement (Non-Human Therapeutic Focus)

While membrane disruption is the primary mechanism for many AMPs, some can translocate across the membrane to interact with intracellular targets. researchgate.netresearchgate.net

For the ocellatin family, the principal molecular target identified in most studies is the lipid bilayer of the cell membrane. researchgate.netfrontiersin.org Research has not yet identified specific, non-membrane molecular binding partners for this compound or its close relatives. The mechanism of action is largely considered to be membrane-centric, leading to a loss of membrane potential, leakage of cellular contents, and cell death. biointerfaceresearch.com Some studies suggest that after crossing the bilayer, peptides may interfere with core metabolic pathways, but specific protein or nucleic acid targets for ocellatins have not been characterized. researchgate.net

Recent studies on certain ocellatin peptides have revealed potential intracellular modulatory effects, particularly concerning inflammatory and oxidative stress pathways. Research on Ocellatin-K1(1–16) and Ocellatin-K1(1–21) demonstrated that these peptides were effective in reducing the lipopolysaccharide (LPS)-induced formation of reactive oxygen species (ROS) in microglia cells. researchgate.net

Furthermore, the same study showed that these ocellatin fragments could impair the activation of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) in microglia. researchgate.netup.pt NF-kB is a key transcription factor involved in inflammatory responses, and its activation is often triggered by ROS. nih.govmdpi.com By mitigating ROS formation, these ocellatin peptides indirectly suppressed NF-kB activation. researchgate.net When hippocampal neurons were treated with conditioned media from microglia that had been exposed to LPS and the ocellatin peptides, a reduction in oxidative stress was observed in the neurons. researchgate.net These findings suggest that beyond direct membrane disruption, some ocellatins may possess intracellular immunomodulatory capabilities by affecting signaling pathways like ROS and NF-kB. researchgate.netdntb.gov.ua

Characterization of Specific Molecular Binding Partners (if identified in research)

High-Resolution Microscopy Studies of Cellular Interactions (e.g., Atomic Force Microscopy, Scanning Electron Microscopy on Microbial Cells)

High-resolution microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), have been instrumental in elucidating the morphological and topographical changes induced by ocellatin peptides on microbial cell surfaces. While direct high-resolution microscopy studies specifically targeting this compound are not extensively documented in publicly available research, studies on closely related ocellatin peptides, particularly the ocellatin-PT family, provide significant insights into the likely mechanisms of action at the cellular level. These studies reveal a consistent pattern of membrane disruption and cellular damage.

Scanning Electron Microscopy (SEM) Observations:

SEM studies on various microbial cells treated with ocellatin peptides have consistently shown significant alterations in cell morphology. For instance, research on the interaction of ocellatin-PT peptides with Leishmania infantum promastigotes has demonstrated considerable morphological changes. ipp.ptresearchgate.netup.pt Untreated promastigotes typically exhibit an elongated shape with a smooth surface and a clearly defined flagellum. However, upon treatment with ocellatin-PT peptides, SEM micrographs reveal cells that are shortened and swollen, with evidence of membrane damage and alterations to the flagella. ipp.ptresearchgate.netup.pt In some cases, the integrity of the cell membrane is compromised to the point of causing the cells to burst, leading to the formation of open holes and deep craters on their envelope. nih.gov Similar effects, including the formation of blisters and bubbles on the cell surface, have been observed in bacteria such as Escherichia coli when exposed to antimicrobial peptides. nih.gov

Atomic Force Microscopy (AFM) Findings:

Atomic Force Microscopy provides nanoscale, three-dimensional topographical information, offering a more detailed view of the changes occurring on the cell surface. AFM studies on E. coli treated with an ocellatin-PT peptide have been noted to cause observable effects on the cell structure. up.pt While detailed quantitative reports for ocellatins are scarce, the broader field of antimicrobial peptide research offers examples of the data that can be obtained. For instance, AFM can quantify changes in cell surface roughness and height, providing a measure of the extent of membrane damage.

Although specific quantitative data for this compound is not available, the table below presents representative data from an AFM study on E. coli treated with a different antimicrobial lipopeptide, C14-KYR, which illustrates the type of quantitative analysis possible with this technique. This data demonstrates a significant increase in both the average height and roughness of the bacterial cells after peptide treatment, indicative of severe membrane disruption and leakage of cytosolic contents. mdpi.com

Table 1: Representative AFM Quantitative Analysis of E. coli Cells Before and After Antimicrobial Peptide Treatment
ParameterUntreated E. coliE. coli Treated with C14-KYRReference
Average Height (nm)217.6 ± 25.8559.8 ± 74.9 mdpi.com
Average Roughness (nm)129.2 ± 51.4223.5 ± 14.1 mdpi.com

Studies on other antimicrobial peptides have similarly reported a significant increase in the surface roughness of E. coli following treatment. nih.gov These topographical changes are consistent with the peptide initially inducing localized defects, which then progress to more extensive damage, such as pitting of the outer membrane. nih.gov AFM is a powerful tool for visualizing these dynamic changes in real-time on living cells, revealing the kinetics of membrane disruption. ucl.ac.uk The increased roughness and height observed in treated cells are attributed to the disruption of the cell envelope, leading to the leakage of intracellular components and a subsequent loss of the cell's structural integrity. mdpi.com

Structure Activity Relationship Sar Studies of Ocellatin V2 and Its Analogs

Impact of Amino Acid Substitutions on Biological Activity Profile

The modification of the amino acid sequence of Ocellatin-V2 has a profound impact on its biological activity, primarily by altering its net charge, amphipathicity, and helical structure. The ocellatin family of peptides, including this compound, features highly conserved residues at certain positions, such as Glycine-1, Aspartic acid-4, Lysine-7, and Lysine-11, suggesting these are critical for maintaining structural integrity and function. nih.gov

A direct comparison between this compound and its natural analog, Ocellatin-V3, highlights the importance of cationicity. vulcanchem.com Ocellatin-V3 differs from this compound by a single amino acid substitution at position 7, where the positively charged Lysine (K) in V2 is replaced by an uncharged polar Threonine (T). nih.govvulcanchem.com This change reduces the peptide's net positive charge, which is believed to contribute to the significantly weaker antimicrobial activity of Ocellatin-V3, with minimal inhibitory concentration (MIC) values reported to be over 200 μM against both Escherichia coli and Staphylococcus aureus. vulcanchem.com The reduced cationicity likely impairs the initial electrostatic attraction to negatively charged bacterial membranes, a critical first step for the peptide's mechanism of action. vulcanchem.com

Studies on other ocellatin analogs further support the crucial role of charge. For instance, substituting the negatively charged Aspartic acid at position 4 with a neutral Alanine in ocellatin-F led to increased antibacterial activity. nih.gov Similarly, enhancing the cationicity of ocellatin-3N via an Aspartic acid to Lysine substitution resulted in a 4- to 16-fold increase in potency against various microbes. nih.gov These findings underscore that strategic amino acid substitutions in this compound, particularly those that increase its net positive charge while preserving its amphipathic helical structure, are a key strategy for enhancing its antimicrobial profile.

Table 1: Comparison of Ocellatin-V Analogs

Peptide Sequence Net Charge (at pH 7) Key Differences from this compound Reported Activity
Ocellatin-V1 GVLDI LK GAG KDLLA HALL S KLS EK V +3 L20I Low antimicrobial potency imrpress.com
This compound GVLDI LK GAG KDLLA HALI S KLS EK V +3 - Active imrpress.com
Ocellatin-V3 GVLDI LT GAG KDLLA HALL S KLS EK V +2 K7T, L20I Weak antimicrobial activity (>200 μM) vulcanchem.com

Sequences are aligned for comparison. Key substitution sites relative to this compound are in bold.

Role of Peptide Length and C-Terminal Amidation in Functional Modulation

The length of the peptide chain and the presence of a C-terminal amide group are critical modulators of the function of ocellatins. Many naturally occurring amphibian antimicrobial peptides, including numerous ocellatins, possess a C-terminally amidated residue. nih.govbiointerfaceresearch.com This post-translational modification is not trivial; it removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge by +1. mdpi.com This modification can be essential for antimicrobial activity, as it enhances the electrostatic attraction to bacterial membranes and is thought to stabilize the α-helical structure by allowing for the formation of an additional hydrogen bond. biointerfaceresearch.commdpi.com

A compelling example of the influence of C-terminal extensions comes from the comparative study of Ocellatin-LB1, Ocellatin-LB2, and Ocellatin-F1. scienceopen.comnih.gov These peptides are identical for the first 22 amino acid residues. scienceopen.com However, Ocellatin-F1, which is 25 residues long due to an extra three-residue tail (Asn-Lys-Leu), exhibits a much stronger and broader spectrum of antimicrobial activity than the shorter Ocellatin-LB1 (22 residues) and Ocellatin-LB2 (23 residues). scienceopen.comnih.gov The enhanced activity of Ocellatin-F1 is attributed to stronger peptide-membrane interactions and a greater ability to form pores, highlighting that the C-terminal region plays a vital role. scienceopen.comnih.gov Conversely, the single Asparagine extension in Ocellatin-LB2 appears to reduce its antimicrobial potential compared to Ocellatin-LB1. scienceopen.comnih.gov These findings suggest that both the length and the specific sequence of C-terminal extensions are critical for modulating the biological activity of ocellatins and are key considerations in the design of this compound analogs.

Table 2: Impact of Peptide Length and C-Terminus on Ocellatin Activity

Peptide Length (Residues) C-Terminal Sequence C-Terminal Modification Antimicrobial Activity Profile
Ocellatin-F1 25 ...Met-Asn-Lys-Leu Amidated Strongest and broadest activity of the group scienceopen.comnih.gov
Ocellatin-LB1 22 ...Met Amidated Intermediate activity scienceopen.comnih.gov
Ocellatin-LB2 23 ...Met-Asn Amidated Lowest antimicrobial potential of the group scienceopen.comnih.gov
Ocellatin-PT7 32 ...Val-Gly-Leu-Asn-Lys-Asp-Gly-Asn Free Carboxylate Active against Gram-positive and Gram-negative bacteria conicet.gov.arresearchgate.net
Ocellatin-PT4 25 ...Val Amidated Active against Gram-negative bacteria conicet.gov.arresearchgate.net

Rational Design and Synthesis of this compound Derivatives

The insights gained from SAR studies provide the foundation for the rational design and synthesis of novel this compound derivatives with improved antimicrobial properties. This process combines computational modeling with established chemical synthesis techniques to create and test new peptide sequences.

Computational, or in silico, methods are instrumental in accelerating the design of new peptide analogs by predicting their properties before their costly and time-consuming chemical synthesis. researchgate.net The rational design of this compound derivatives would typically begin by using the native peptide as a template. researchgate.net

The process involves several computational steps:

Template Analysis: The physicochemical properties of this compound, such as its net charge, hydrophobicity, hydrophobic moment, and amphipathicity, are calculated using bioinformatics tools and servers (e.g., HeliQuest, APD3, DBAASP). nih.govresearchgate.net Its three-dimensional structure is predicted using modeling programs like PEP-FOLD to visualize the spatial distribution of residues. nih.gov

Virtual Modification: Based on SAR data, targeted amino acid substitutions are made in the virtual model. For example, to enhance activity against Gram-negative bacteria, residues might be substituted with Lysine or Arginine to increase the net positive charge. frontiersin.org

Property Prediction: The properties of the newly designed virtual analogs are then recalculated. Algorithms predict their antimicrobial potency and potential toxicity. researchgate.net This iterative process allows for the rapid screening of dozens of potential sequences to identify a small number of lead candidates with the highest predicted efficacy and lowest toxicity. frontiersin.org This approach, which combines database filtering with positional analysis, has been successfully used to design novel antimicrobial peptides from the ground up. frontiersin.org

Once promising this compound analogs are designed computationally, they are synthesized in the laboratory for experimental validation. The most common and efficient method for this is solid-phase peptide synthesis (SPPS), typically using the Fmoc (9-fluorenylmethyloxycarbonyl) chemical strategy. scielo.brresearchgate.net

The synthesis protocol generally follows these steps:

Peptide Assembly: The synthesis is performed on a solid support, such as a Rink amide resin, which results in a C-terminally amidated final product. scielo.br Amino acids are added sequentially to build the peptide chain from the C-terminus to the N-terminus.

Cleavage and Deprotection: After the full sequence is assembled, the peptide is cleaved from the resin, and all protecting side-chain groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA). scielo.br

Purification: The crude peptide product is then purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). embrapa.br This technique separates the desired peptide from impurities and truncated sequences, yielding a highly pure product.

Characterization: The purified analog is then rigorously characterized to confirm its identity. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to verify that the molecular weight of the synthesized peptide matches the theoretical mass. scielo.brresearchgate.net The primary structure can be further confirmed through techniques like automated Edman degradation. scienceopen.com

Following characterization, the synthetic this compound analogs are subjected to a battery of in vitro assays to determine their actual antimicrobial activity and biological profile, thus closing the loop of the rational design cycle.

Preclinical Biological Activities and Potential Applications Excluding Human Clinical Data, Dosage, Safety, Adverse Effects

Antimicrobial Spectrum of Activity (in vitro and non-human in vivo studies)

Ocellatin-V2 and its analogs have shown a notable spectrum of antimicrobial activity, with a particular effectiveness against Gram-negative bacteria.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

In vitro studies have consistently shown that ocellatins, including variants similar to this compound, are more active against Gram-negative bacteria than Gram-positive strains. mdpi.com For instance, Ocellatin-VT, a related peptide, exhibited significant growth inhibition (over 95%) against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii at concentrations of 16 µM and 8 µM, respectively. mdpi.com In contrast, its activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis was considerably weaker, with inhibition greater than 50% only at a high concentration of 128 µM. mdpi.com Similarly, Ocellatin-PT8, another analog, inhibited the growth of E. coli and S. aureus with MICs in the range of 60–240 μM. acs.orgconicet.gov.arnih.gov The initial discovery of ocellatins 1, 2, and 3 also highlighted their activity against E. coli. nih.govresearchgate.net This preferential activity is thought to be linked to the structural properties of the peptides, as an amphipathic conformation, necessary for action against Gram-positive bacteria, may not be required for activity against Gram-negative species. mdpi.com

Table 1: In Vitro Antibacterial Activity of Ocellatin Analogs

Ocellatin Analog Bacterial Strain Activity (MIC/Inhibition) Reference
Ocellatin-VT Escherichia coli (ATCC 25922) >95% inhibition at 16 µM mdpi.com
Ocellatin-VT Klebsiella pneumoniae (ATCC 13883) >95% inhibition at 32 µM mdpi.com
Ocellatin-VT Pseudomonas aeruginosa (ATCC 27853) >95% inhibition at 128 µM mdpi.com
Ocellatin-VT Acinetobacter baumannii >95% inhibition at 8 µM mdpi.com
Ocellatin-VT Staphylococcus aureus (ATCC 25923) >50% inhibition at 128 µM mdpi.com
Ocellatin-VT Enterococcus faecalis (ATCC 29212) >50% inhibition at 128 µM mdpi.com
Ocellatin-PT8 Escherichia coli MIC: 60–240 μM acs.orgconicet.gov.arnih.gov
Ocellatin-PT8 Staphylococcus aureus MIC: 60–240 μM acs.orgconicet.gov.arnih.gov
Ocellatin-PT8 Klebsiella pneumoniae MIC: 60–240 μM acs.orgconicet.gov.arnih.gov
Ocellatin-PT8 Salmonella choleraesuis MIC: 60–240 μM acs.orgconicet.gov.arnih.gov
Ocellatin-1, 2, 3 Escherichia coli Active nih.govresearchgate.net

Efficacy against Multidrug-Resistant Bacterial Isolates

A significant finding from preclinical research is the effectiveness of ocellatin peptides against multidrug-resistant (MDR) bacteria. Ocellatin-VT demonstrated potent activity against several antibiotic-resistant clinical isolates, causing over 95% inhibition of carbapenemase-producing Klebsiella pneumoniae (KPC), MDR Pseudomonas aeruginosa, and MDR Acinetobacter baumannii at concentrations of 32 µM, 128 µM, and 8 µM, respectively. mdpi.com Furthermore, ocellatin peptides, in general, have been found to be more active against MDR isolates of P. aeruginosa than against susceptible strains. researchgate.netnih.gov Specifically, Ocellatin-PT3 has shown synergistic effects when combined with conventional antibiotics like ciprofloxacin (B1669076) and ceftazidime (B193861) against MDR isolates of P. aeruginosa. researchgate.netnih.gov

Anti-Biofilm Activity and Associated Mechanisms

Biofilms, structured communities of bacteria, are notoriously resistant to antimicrobial agents. Ocellatin peptides have shown promise in combating these structures. Ocellatin-PT3, for example, was able to prevent the proliferation of mature 48-hour biofilms of P. aeruginosa at concentrations ranging from 4 to 8 times its minimum inhibitory concentration (MIC). researchgate.netnih.gov Treatment with Ocellatin-PT3 resulted in biofilms with low cell viability and a slightly more disaggregated structure. researchgate.netnih.gov This suggests that ocellatins may have a role in disrupting the integrity of established biofilms, a critical step in overcoming chronic infections. The anti-biofilm activity of these peptides adds another dimension to their potential therapeutic applications. mdpi.com

Antifungal Efficacy (in vitro studies)

The antifungal properties of ocellatins have also been investigated, although the activity appears to be more variable than their antibacterial effects. Ocellatin-LB1, another analog, showed activity against Candida albicans, but only at the highest tested concentration. scielo.br In contrast, Ocellatin-F1 demonstrated pronounced activity against Candida lusitaniae. scielo.br However, some studies have reported that certain ocellatins have little to no activity against yeast or dermatophyte fungi. researchgate.net The antifungal activity of ocellatins appears to be specific to the peptide and the fungal species .

Antiparasitic Activity (in vitro studies, e.g., Antileishmanial Properties)

Emerging research has pointed to the potential of ocellatin peptides as antiparasitic agents, particularly against Leishmania. In vitro studies have shown that several ocellatin-PT peptides (PT3, PT4, PT6, PT7, and PT8) possess leishmanicidal activity against Leishmania infantum. researchgate.net While PT1 and PT2 did not directly kill the parasites, they did affect their cellular morphology. researchgate.net The mechanism of action is believed to involve interaction with the parasite's cell membrane. researchgate.net

Antiviral Properties (in vitro studies)

The antiviral potential of the ocellatin family has been explored in vitro. Ocellatin-F1, in combination with the alkaloid bufotenine, exhibited a synergistic antiviral effect, leading to the inhibition of rabies virus infection in BHK-21 cells. nih.govnih.gov This finding suggests that ocellatins could serve as a basis for developing novel antiviral therapies, potentially in combination with other active compounds. nih.govnih.gov

Modulation of Cellular Signaling Pathways (in vitro, non-human cell lines)

Research into the specific effects of this compound on cellular signaling pathways is currently limited. While other peptides within the ocellatin family have demonstrated immunomodulatory and neuroprotective properties, dedicated studies on this compound's capacity to modulate these pathways are not extensively available in the current scientific literature.

There is currently no specific research data available detailing the anti-inflammatory effects of this compound in relevant cell models. Studies on other ocellatins, such as Ocellatin-K1(1-16) and Ocellatin-K1(1-21), have shown that they can impair the activation of NF-kB and the formation of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in microglia. nih.govnih.gov However, these findings have not been directly replicated or studied for this compound. The primary characterization of this compound has focused on its antimicrobial properties, which were found to be very low against Escherichia coli and Staphylococcus aureus. science.gov This low potency has been attributed to its reduced cationicity and lack of amphipathicity when compared to other more active ocellatins. science.gov

Similar to its anti-inflammatory profile, there is a lack of specific studies investigating the neuroprotective potential of this compound in cellular assays. While related peptides from amphibian secretions have been identified as having neuroprotective potential, this compound has not been a specific subject of such investigations. nih.govnih.gov Research on Ocellatin-K1 peptides has indicated a reduction in oxidative stress in hippocampal neurons through the mitigation of microglial inflammatory responses, suggesting a potential avenue for neuroprotection within the ocellatin family. nih.govnih.gov However, it remains to be determined if this compound shares these capabilities.

Q & A

Basic Research Questions

Q. How is Ocellatin-V2 structurally characterized, and what methodologies are recommended for validating its peptide sequence?

  • Methodology : Use mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for tertiary structure analysis. Circular dichroism (CD) spectroscopy can confirm secondary structures (e.g., α-helices or β-sheets) under varying pH conditions. Cross-reference results with synthetic analogs to rule out impurities .
  • Data Consideration : Include purity thresholds (>95%) and solvent conditions in reports to ensure reproducibility .

Q. What in vitro assays are most effective for evaluating this compound’s antimicrobial activity?

  • Methodology : Employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include positive controls (e.g., polymyxin B) and account for solvent cytotoxicity using mammalian cell lines (e.g., HEK-293) .
  • Data Contradictions : Discrepancies in MIC values may arise from batch-to-batch peptide synthesis variability; use HPLC-purified batches and report lyophilization protocols .

Q. How should researchers design studies to assess this compound’s stability in physiological environments?

  • Methodology : Simulate physiological conditions (e.g., human serum, pH 7.4) and monitor degradation via high-performance liquid chromatography (HPLC) over 24-hour intervals. Compare with protease inhibitors to identify susceptibility pathways .
  • Advanced Tip : Pair with molecular dynamics simulations to predict cleavage sites and guide peptide engineering .

Advanced Research Questions

Q. What mechanistic approaches resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

  • Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models (e.g., murine infection models) to quantify bioavailability and tissue penetration. Use fluorescence-labeled this compound for real-time tracking .
  • Data Analysis : Compare in vitro MICs with in vivo bacterial load reductions; discrepancies may indicate immune system modulation or off-target effects .

Q. How can researchers optimize experimental protocols to minimize this compound’s hemolytic activity while retaining antimicrobial efficacy?

  • Methodology : Perform structure-activity relationship (SAR) studies by systematically modifying cationic residues (e.g., lysine/arginine substitutions). Test hemolysis using erythrocyte lysis assays at peptide concentrations ≥4× MIC .
  • Design Framework : Apply the P-E/I-C-O model (Population: bacterial strains; Exposure: modified peptides; Outcome: MIC/hemolysis ratio) to prioritize analogs .

Q. What computational strategies predict this compound’s interactions with bacterial membranes, and how are these validated experimentally?

  • Methodology : Use molecular docking (e.g., GROMACS) to model peptide-lipid bilayer interactions. Validate via surface plasmon resonance (SPR) to measure binding kinetics to synthetic membranes .
  • Data Integration : Correlate computational hydrophobicity indices with experimental leakage assays (e.g., calcein release from liposomes) .

Methodological and Reproducibility Considerations

Q. How should researchers address batch variability in this compound synthesis for consistent experimental outcomes?

  • Protocol : Standardize solid-phase peptide synthesis (SPPS) with Trityl-based side-chain protection to minimize deletion sequences. Include MALDI-TOF MS and reverse-phase HPLC data for each batch .
  • Reporting : Publish detailed synthetic protocols in supplementary materials, including resin type, coupling reagents, and cleavage conditions .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using tools like GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals and ANOVA for inter-group comparisons .
  • Common Errors : Avoid overfitting by validating models with independent datasets .

Data Presentation and Publication Guidelines

  • Tables : Include parameters such as peptide purity, solvent systems, and assay replicates (Table 1).
    Table 1. Key Parameters for Reporting this compound Studies

    ParameterExample ValueMethodology Reference
    Purity≥95%HPLC
    MIC (Gram-negative)2–8 µg/mLCLSI
    Hemolysis (50 µg/mL)<10%Erythrocyte assay
  • Reproducibility : Share raw data (e.g., NMR spectra, SPR sensorgrams) in public repositories like Zenodo, and provide code for computational analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.